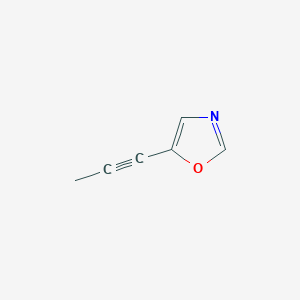

5-Prop-1-ynyl-1,3-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NO |

|---|---|

Molecular Weight |

107.11 g/mol |

IUPAC Name |

5-prop-1-ynyl-1,3-oxazole |

InChI |

InChI=1S/C6H5NO/c1-2-3-6-4-7-5-8-6/h4-5H,1H3 |

InChI Key |

JRWRICWSQMQHMC-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CN=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Prop 1 Ynyl 1,3 Oxazole and Its Functionalized Derivatives

Direct Annulation Strategies for the Oxazole (B20620) Core Formation

Direct annulation strategies focus on the construction of the 1,3-oxazole ring from acyclic precursors, where one of the starting materials often contains the essential prop-1-ynyl or a related alkyne functionality.

Cycloaddition Reactions in the Assembly of the 1,3-Oxazole Ring System

Cycloaddition reactions represent a powerful tool for the convergent synthesis of the 1,3-oxazole ring. These reactions involve the combination of multiple components in a single step to form the heterocyclic core.

A notable approach is the [2+2+1] annulation, which can assemble the oxazole ring from a terminal alkyne, a nitrile, and an oxygen atom source. organic-chemistry.org Gold-catalyzed intermolecular oxidation of alkynes in the presence of a nitrile can serve as an efficient method for synthesizing 2,5-disubstituted oxazoles. organic-chemistry.org Similarly, copper-catalyzed cycloaddition of internal alkynes and nitriles provides a regioselective route to trisubstituted oxazoles. researchgate.net The versatility of these methods allows for the potential incorporation of a prop-1-ynyl group or a protected precursor into the final oxazole structure.

Another relevant strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with alkynyl dipolarophiles. mdpi.com While traditionally used with electron-deficient alkenes, the reaction with alkynes can lead to the formation of the oxazole core. mdpi.compharmaguideline.com Furthermore, the reaction of 2H-azirines with alkynyl bromides under visible-light photoredox catalysis offers a pathway to substituted oxazoles. organic-chemistry.org

The reaction of N-propargylamides, which contain a structure related to the target compound, can also lead to oxazole formation. For instance, palladium-catalyzed coupling of N-propargylamides with aryl iodides results in 2,5-disubstituted oxazoles through a sequence of coupling and in situ cyclization. organic-chemistry.org

| Cycloaddition Strategy | Key Reactants | Catalyst/Conditions | Product Type |

| [2+2+1] Annulation | Terminal Alkyne, Nitrile, Oxidant | Gold Catalyst | 2,5-Disubstituted Oxazoles organic-chemistry.org |

| [2+2+1] Cycloaddition | Internal Alkyne, Nitrile | Copper(II) Catalyst | 2,4,5-Trisubstituted Oxazoles researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkynyl Dipolarophile | Thermal/Catalytic | Substituted Oxazoles mdpi.com |

| Photoredox Catalysis | 2H-Azirine, Alkynyl Bromide | Visible Light, Photoredox Catalyst | Substituted Oxazoles organic-chemistry.org |

Ring-Closing Approaches for Oxazole Scaffold Construction

Ring-closing or cycloisomerization reactions of functionalized acyclic precursors are a common and effective method for constructing the oxazole ring. These methods often start with a propargyl amide derivative, which already contains the core structural elements of the target molecule.

A prominent example is the cycloisomerization of propargyl amides. chemeurope.com This transformation can be catalyzed by various metals, including gold and silver. organic-chemistry.orgacs.org For instance, gold(I) catalysts can effectively convert propargylic amides into the corresponding alkylideneoxazolines, which can then be oxidized to functionalized 2,5-disubstituted oxazoles. organic-chemistry.org Silver-catalyzed cyclization of N-sulfonyl propargylamides can also yield functionalized oxazoles with high regioselectivity. acs.org

Another approach involves the palladium-catalyzed cascade reaction of N-propargylamides with aryl iodides, which proceeds through a Sonogashira coupling followed by an in-situ ring closure to form pyrazole-linked oxazoles. researchgate.net This highlights the potential to construct complex oxazole derivatives in a single operation. researchgate.net

| Ring-Closing Method | Starting Material | Catalyst/Reagents | Key Feature |

| Cycloisomerization | Propargyl Amide | Gold or Silver Catalyst | Direct formation of the oxazole ring from an alkyne-containing precursor. organic-chemistry.orgacs.org |

| Cascade Coupling/Cyclization | N-propargylamide, Aryl Iodide | Palladium/Copper Catalyst | One-pot synthesis of complex oxazole derivatives. researchgate.net |

Post-Synthetic Functionalization at the C5-Position of Oxazole

An alternative and widely used strategy involves the synthesis of a generic oxazole ring followed by the introduction of the prop-1-ynyl group at the C5-position. This approach offers flexibility in the synthesis of a variety of 5-alkynyl oxazoles.

Introduction of the Prop-1-ynyl Moiety via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are the cornerstone for introducing an alkyne functionality onto a pre-functionalized oxazole ring. chemrxiv.org This reaction typically involves the coupling of a terminal alkyne (like propyne (B1212725) or a protected version) with a halogenated or triflated oxazole at the C5-position. figshare.comacs.org

The synthesis often starts with a 5-halo or 5-trifloyl oxazole. figshare.com The Sonogashira coupling is then carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. figshare.comacs.org This methodology has been successfully applied to the synthesis of the C1'–C11' side chain of leucascandrolide A, which features a 5-alkynyl oxazole moiety. acs.org

The choice of the halogen or leaving group on the oxazole can influence the reaction efficiency. For instance, both 5-bromo and 5-iodo oxazoles can be effective substrates. chemrxiv.org The use of silyl-protected alkynes, such as TMS-acetylene, is common, followed by a deprotection step to yield the terminal alkyne. chemrxiv.org

| Cross-Coupling Reaction | Oxazole Substrate | Alkyne Source | Catalyst System |

| Sonogashira Coupling | 5-Halo-oxazole (Br, I) | Propyne or protected equivalent | Palladium catalyst, Copper(I) co-catalyst, Base researchgate.netchemrxiv.org |

| Sonogashira Coupling | 5-Trifloyl-oxazole | Terminal Alkyne | Palladium(0) catalyst figshare.comacs.org |

Alkyne Functionalization Reactions on Pre-Formed Oxazole Rings

While direct C-H alkynylation of oxazoles is a less common approach for introducing the prop-1-ynyl group, advancements in C-H activation could provide a more direct route in the future. Current methods predominantly rely on the cross-coupling strategies mentioned above.

Catalysis in the Synthesis of 5-Prop-1-ynyl-1,3-oxazole

Catalysis is a critical element in the efficient and selective synthesis of this compound and its derivatives. Both the formation of the oxazole ring and the subsequent functionalization steps heavily rely on catalytic transformations.

Palladium catalysts are paramount in post-synthetic functionalization, particularly for Sonogashira cross-coupling reactions. figshare.comacs.org Catalysts like Pd(PPh₃)₄ are effective for the direct arylation and alkenylation of oxazoles and can be adapted for alkynylation. organic-chemistry.org The choice of ligands can influence the regioselectivity of these reactions. organic-chemistry.org Palladium catalysis is also crucial in cascade reactions that form the oxazole ring, such as the coupling of amides and ketones to form oxazole derivatives. organic-chemistry.orgacs.org

Gold catalysts have emerged as powerful tools for the direct synthesis of oxazoles through the cycloisomerization of propargyl amides and [2+2+1] annulation reactions. organic-chemistry.orgorganic-chemistry.org Gold catalysts, such as BrettPhosAuNTf₂, can efficiently catalyze the intermolecular oxidation of alkynes to form 2,5-disubstituted oxazoles. organic-chemistry.org

Copper catalysts play a dual role. They are often used as co-catalysts in Sonogashira couplings to facilitate the formation of the copper acetylide intermediate. researchgate.net Additionally, copper(II) salts can catalyze the oxidative cyclization of enamides to form oxazoles and the [2+2+1] cycloaddition of internal alkynes and nitriles. researchgate.netorganic-chemistry.org

Rhodium catalysts have also been employed in the synthesis of 2,5-diaryloxazoles through the annulation of 1,2,3-triazoles and aldehydes. rsc.org

| Catalyst | Role in Synthesis | Example Reaction |

| Palladium | Cross-coupling, Cascade cyclization | Sonogashira coupling of 5-halo-oxazoles; Synthesis of oxazoles from amides and ketones. figshare.comorganic-chemistry.org |

| Gold | Cycloisomerization, Annulation | Cycloisomerization of propargyl amides; [2+2+1] annulation of alkynes and nitriles. organic-chemistry.orgorganic-chemistry.org |

| Copper | Co-catalyst, Oxidative cyclization | Co-catalyst in Sonogashira coupling; Cycloaddition of internal alkynes and nitriles. researchgate.netresearchgate.net |

| Rhodium | Annulation | Annulation of 1,2,3-triazoles and aldehydes to form 2,5-diaryloxazoles. rsc.org |

Transition Metal-Catalyzed Processes for C-C Bond Formation

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, and the formation of the C-C bond between the oxazole ring and the prop-1-ynyl group is no exception. Palladium- and gold-catalyzed reactions are particularly prominent in this context.

One of the most powerful and widely used methods for the synthesis of alkynyl-substituted heterocycles is the Sonogashira cross-coupling reaction . figshare.comorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org For the synthesis of this compound, this would involve the coupling of a 5-halo-1,3-oxazole (e.g., 5-iodo-1,3-oxazole or 5-bromo-1,3-oxazole) or a 5-trifloyl-1,3-oxazole with propyne. figshare.com The use of functionalized trifloyl oxazoles as electrophiles in Sonogashira couplings has been demonstrated to be an effective strategy. figshare.com

The general scheme for a Sonogashira coupling to synthesize a 5-alkynyl-1,3-oxazole is as follows:

Scheme 1: General Sonogashira coupling for the synthesis of 5-alkynyl-1,3-oxazoles.

| Catalyst System | Electrophile | Alkyne | Base | Solvent | Ref. |

| Pd(PPh₃)₂Cl₂/CuI | 5-Trifloyl-1,3-oxazole | Terminal Alkyne | Et₃N | THF | figshare.com |

| Pd(OAc)₂/SPhos | 5-Bromo-1,3-oxazole | Terminal Alkyne | K₃PO₄ | Dioxane | organic-chemistry.org |

| PdCl₂(PPh₃)₂/CuI | Aryl Iodide | N-propargylcarboxamide | Et₃N | DMF | researchgate.net |

Gold-catalyzed reactions have also emerged as a powerful tool for the synthesis of oxazole derivatives. d-nb.infonih.gov Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. d-nb.info One approach involves the gold-catalyzed annulation of alkynyl thioethers. d-nb.infonih.gov While this method directly installs a thioether at the 5-position, it demonstrates the utility of gold catalysis in forming the oxazole ring from an alkyne precursor. Another gold-catalyzed strategy is the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source, which typically yields 2,5-disubstituted oxazoles. acs.org In this case, propyne could be used as the terminal alkyne component.

A plausible gold-catalyzed route to a 5-substituted oxazole involves the cyclization of N-propargylamides. researchgate.netmdpi.com The N-propargylamide precursor can be synthesized from propargylamine (B41283) and a suitable carboxylic acid or its derivative. Subsequent gold-catalyzed intramolecular cyclization would yield the oxazole ring. The substituent at the 2-position of the oxazole would be determined by the carboxylic acid used.

Scheme 2: Gold-catalyzed cyclization of N-propargylamides.

| Catalyst | Substrate | Product | Ref. |

| AuBr₃/AgOTf | Propargylic amide | 2,5-Disubstituted oxazole | researchgate.net |

| IPrAuNTf₂ | Alkynyl thioether and dioxazole | 5-Sulfenyl oxazole | researchgate.net |

| MCM-41-Au(I) | Terminal alkyne, nitrile, N-oxide | 2,5-Disubstituted oxazole | acs.org |

Copper-catalyzed reactions also play a role in oxazole synthesis. For instance, copper-catalyzed direct coupling of α-diazoketones with nitriles can produce 2,4,5-trisubstituted oxazoles. researchgate.net Furthermore, a copper-catalyzed [2+2+1] cycloaddition of internal alkynes and nitriles has been reported for the synthesis of 2,4,5-trisubstituted oxazoles. researchgate.net

Organocatalytic and Acid-Catalyzed Approaches

While transition metal catalysis is dominant, organocatalytic and acid-catalyzed methods offer alternative pathways for oxazole synthesis, often with the advantage of avoiding metal contaminants in the final product.

Acid-catalyzed cyclization is a classical method for oxazole synthesis, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. For the synthesis of a 5-alkynyl oxazole, a precursor containing both the acylamino ketone functionality and the alkyne is required. Another relevant acid-catalyzed approach is the cyclization of propargylamides. The use of a Brønsted acid like p-toluenesulfonic acid (PTSA) can catalyze the cycloisomerization of N-propargylamides to form oxazoles. organic-chemistry.org Zinc triflate (Zn(OTf)₂), a Lewis acid, has also been shown to catalyze the cyclization of propargyl amides to yield oxazoles. mdpi.comacs.org

A study demonstrated a regiodivergent synthesis of sulfenyl oxazoles where Brønsted acid conditions favored the formation of 4-sulfenyl oxazoles from alkynyl thioethers, in contrast to the gold-catalyzed reaction which yielded the 5-sulfenyl isomer. researchgate.net This highlights the potential of acid catalysis to control the regiochemical outcome.

Organocatalytic approaches to oxazole synthesis are also being developed. For example, an organophosphine-catalyzed deoxygenative [3+2] cycloaddition of N-hydroxyamides with alkynes has been reported for the synthesis of isoxazoles, a related five-membered heterocycle. acs.org While not directly yielding oxazoles, this illustrates the potential of organocatalysis in activating alkynes for cycloaddition reactions. Another example is the use of an ion exchange resin to catalyze the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to form 5-aryloxazoles. organic-chemistry.org

| Catalyst/Reagent | Substrates | Product Type | Ref. |

| p-Toluenesulfonic acid (PTSA) | N-Propargylamide | Substituted oxazole | organic-chemistry.org |

| Zn(OTf)₂ | N-Propargylamide | Substituted oxazole | mdpi.comacs.org |

| Brønsted acid (Tf₂NH) | Alkynyl thioether and dioxazole | 4-Sulfenyl oxazole | researchgate.net |

| Quaternary ammonium (B1175870) hydroxide (B78521) resin | TosMIC and aldehyde | 5-Aryloxazole | organic-chemistry.org |

Chemo-, Regio-, and Stereoselectivity in this compound Synthetic Pathways

Controlling chemo-, regio-, and stereoselectivity is crucial for the efficient synthesis of a specific isomer like this compound.

Regioselectivity is a key consideration in many oxazole syntheses. In the Sonogashira coupling approach, the regioselectivity is predetermined by the position of the halide or triflate on the oxazole ring. To obtain the 5-prop-1-ynyl isomer, a 5-halo or 5-trifloyl oxazole must be used as the starting material. The direct arylation of oxazoles can be directed to either the C2 or C5 position by careful choice of ligands and solvents, demonstrating that regiocontrol is achievable. organic-chemistry.org

In syntheses that construct the oxazole ring from acyclic precursors, the regiochemical outcome depends on the cyclization mechanism. For instance, the gold-catalyzed reaction of alkynyl thioethers with dioxazoles yields 5-sulfenyl oxazoles, whereas the Brønsted acid-catalyzed reaction gives the 4-sulfenyl isomers. researchgate.net This demonstrates that the choice of catalyst can be used to direct the regioselectivity of the cyclization. In the copper-catalyzed cycloaddition of internal alkynes and nitriles, unsymmetrical alkynes lead to regioselective products. researchgate.net

Chemoselectivity is important when functional groups are present in the starting materials. Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, are often highly chemoselective and tolerate a wide range of functional groups. figshare.comorganic-chemistry.org This allows for the synthesis of functionalized this compound derivatives. For example, in the synthesis of thiazoles from substrates containing both a double and a triple bond, a calcium triflate catalyst was shown to chemoselectively activate the alkyne for reaction with a thioamide. nih.gov

Stereoselectivity is primarily relevant when chiral centers are present or introduced during the synthesis. For the synthesis of this compound itself, there are no stereocenters. However, if functionalized derivatives with stereocenters are targeted, enantioselective or diastereoselective methods would be required. For example, the palladium-catalyzed oxidative carbonylation of prop-2-ynylamides to form oxazolines proceeds with stereospecific alkoxycarbonylation, resulting in the E-isomer. acs.org

Green Chemistry and Sustainable Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, improve energy efficiency, and use less hazardous substances. ijpsonline.comijpsonline.com

Several green approaches to oxazole synthesis have been reported. These include the use of microwave-assisted synthesis , which can significantly reduce reaction times and improve yields. ijpsonline.comijpsonline.comUltrasound-assisted synthesis is another green technique that can enhance reaction rates. ijpsonline.com

The use of environmentally benign solvents, such as water or ionic liquids , is a key aspect of green chemistry. ijpsonline.comiau.ir Some Sonogashira couplings can be performed in water using specific surfactants. organic-chemistry.org The use of magnetic nanoparticles as a recoverable catalyst support is another green strategy that facilitates catalyst separation and reuse. iau.ir For example, Fe₃O₄@MWCNT magnetic nanocatalysts have been used for the synthesis of 1,3-oxazole derivatives in water. iau.ir

Electrochemical synthesis represents a sustainable and green method as it often avoids the use of stoichiometric chemical oxidants and can be performed under mild conditions. rsc.orgrsc.org An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed for oxazole synthesis. rsc.org This method is transition-metal-free and utilizes readily available starting materials. rsc.org Another electrochemical approach involves the four-component reaction of terminal alkynes, (thio)xanthenes, nitriles, and water to produce oxazoles without the need for a catalyst or external oxidant. rsc.org

| Green Chemistry Approach | Description | Example Application in Oxazole Synthesis | Ref. |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions. | General synthesis of oxazole derivatives. | ijpsonline.comijpsonline.com |

| Ultrasound-assisted synthesis | Use of ultrasonic waves to enhance reaction rates. | General synthesis of oxazole derivatives. | ijpsonline.com |

| Use of green solvents | Employing water, ionic liquids, or deep-eutectic solvents. | Sonogashira couplings in water; reactions in ionic liquids. | organic-chemistry.orgijpsonline.com |

| Recoverable catalysts | Using catalysts on solid supports for easy separation and reuse. | Fe₃O₄@MWCNT nanocatalysts for oxazole synthesis in water. | iau.ir |

| Electrochemical synthesis | Using electric current to drive reactions, avoiding chemical oxidants. | Phosphine-mediated cycloaddition of carboxylic acids; four-component reaction of terminal alkynes. | rsc.orgrsc.org |

Reactivity and Transformation Pathways of 5 Prop 1 Ynyl 1,3 Oxazole

Reactions of the Oxazole (B20620) Heterocyclic Ring

The 1,3-oxazole ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of the electronegative oxygen and nitrogen atoms reduces the electron density of the ring carbons, making them susceptible to nucleophilic attack or deprotonation while simultaneously deactivating them toward classical electrophilic aromatic substitution. The reactivity is position-dependent, with the C2 position being the most electron-deficient, followed by C4 and C5. In 5-prop-1-ynyl-1,3-oxazole, the C5 position is substituted, directing focus to the C2 and C4 positions.

Due to the π-deficient nature of the oxazole ring, direct electrophilic substitution is generally challenging and requires harsh conditions or highly activated substrates. The primary pathway for functionalization involves deprotonation (a nucleophilic event) followed by quenching with an electrophile.

The C2-H bond is the most acidic proton on the oxazole ring due to the inductive effects of the adjacent oxygen and nitrogen atoms. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), selectively deprotonates this position to form a 2-lithiooxazole intermediate. This potent nucleophile can then react with a wide array of electrophiles (E+), enabling formal substitution at the C2 position. This process is a cornerstone of oxazole chemistry .

While the C2 position is preferentially deprotonated, functionalization at C4 is also possible, typically requiring the C2 position to be blocked or by using specific directing groups. However, for the parent this compound, C2 remains the primary site for this type of transformation . Direct nucleophilic aromatic substitution (SNAr), where a leaving group is displaced by a nucleophile, is also a known pathway for oxazoles, particularly at the C2 position if a suitable leaving group is present.

| Reaction Type | Reagents | Intermediate | Example Electrophile (E+) | Product | Reference |

|---|---|---|---|---|---|

| Deprotonation-Electrophilic Quench | 1. n-BuLi, THF, -78 °C 2. Electrophile (E-X) | 2-Lithio-5-prop-1-ynyl-1,3-oxazole | Iodine (I₂) | 2-Iodo-5-prop-1-ynyl-1,3-oxazole | |

| Deprotonation-Electrophilic Quench | 1. n-BuLi, THF, -78 °C 2. Electrophile (E-X) | 2-Lithio-5-prop-1-ynyl-1,3-oxazole | Dimethylformamide (DMF) | This compound-2-carbaldehyde | |

| Deprotonation-Electrophilic Quench | 1. n-BuLi, THF, -78 °C 2. Electrophile (E-X) | 2-Lithio-5-prop-1-ynyl-1,3-oxazole | Chlorotrimethylsilane (TMSCl) | 5-Prop-1-ynyl-2-(trimethylsilyl)-1,3-oxazole |

The oxazole ring can participate as a diene component in [4+2] cycloaddition reactions (Diels-Alder reactions). The C4=C5 double bond, conjugated with the ring oxygen, acts as the 1-oxa-3-azadiene system. This reaction provides a powerful route for transforming the oxazole heterocycle into other ring systems, most commonly furans or pyridines.

The reaction of this compound with a suitable dienophile, such as an alkyne or a strained alkene, initially forms a bicyclic adduct. This adduct is typically unstable and undergoes a retro-Diels-Alder reaction, expelling a stable small molecule (e.g., a nitrile) to yield a new, stable aromatic product. When an alkyne is used as the dienophile, the reaction ultimately yields a furan (B31954) derivative. The prop-1-ynyl group at the C5 position of the oxazole is retained as a substituent on the resulting furan ring .

For instance, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) would lead to the formation of a furan-3,4-dicarboxylate, with the prop-1-ynyl group located at the 2-position of the newly formed furan ring .

| Dienophile | Conditions | Intermediate Pathway | Final Product | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate (DMAD) | Thermal (e.g., reflux in xylene) | Formation of bicyclic adduct followed by elimination of hydrogen cyanide (HCN) | Dimethyl 2-(prop-1-ynyl)furan-3,4-dicarboxylate | |

| Maleic anhydride | Thermal or high pressure | Formation of bicyclic adduct followed by elimination of HCN | A substituted furan derivative (after hydrolysis of the anhydride) | |

| Acrylonitrile | Thermal | Formation of bicyclic adduct followed by elimination of HCN | A substituted pyridine (B92270) derivative (via subsequent oxidation) |

The oxazole ring is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis typically results in the formation of an α-acylamino ketone or aldehyde. For this compound, treatment with aqueous acid would protonate the ring nitrogen, facilitating nucleophilic attack by water at the C2 position. Subsequent ring-opening and tautomerization would yield an N-formyl protected aminoketone, specifically N-(1-oxohex-4-yn-2-yl)formamide .

Photochemical rearrangements are also a known transformation pathway for oxazoles. Upon UV irradiation, the oxazole can rearrange to an isomeric oxazole via a nitrile ylide intermediate or isomerize to a thiazole (B1198619) if a sulfur source is present. Thermal rearrangements, such as the Cornforth rearrangement, are well-documented for 4-acyloxazoles but are less common for 5-substituted oxazoles lacking the requisite C4 acyl group .

Cycloaddition Reactions Involving the Oxazole Moiety

Transformations of the Prop-1-ynyl Side Chain

The prop-1-ynyl group is a versatile functional handle, offering numerous avenues for molecular elaboration through reactions characteristic of terminal alkynes. These transformations leave the oxazole ring intact, allowing for the selective modification of the side chain.

Hydrofunctionalization involves the addition of an H-X molecule across the carbon-carbon triple bond. This class of reactions can be used to reduce the alkyne to an alkene or alkane, or to install new functional groups such as carbonyls or halides.

Hydrogenation: The alkyne can be selectively reduced to a (Z)-alkene using poisoned catalysts like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂). This yields 5-((Z)-prop-1-en-1-yl)-1,3-oxazole. Complete reduction to the corresponding alkane, 5-propyl-1,3-oxazole, is achieved with standard hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Hydration: The addition of water across the triple bond can be catalyzed by acid and mercury(II) salts (e.g., HgSO₄/H₂SO₄). Following Markovnikov's rule, this reaction produces an enol intermediate that tautomerizes to the more stable ketone, yielding 5-(2-oxopropyl)-1,3-oxazole. Modern methods using gold or platinum catalysts can achieve this transformation under milder conditions .

Hydroboration-Oxidation: This two-step sequence provides anti-Markovnikov hydration. Reaction with a borane (B79455) reagent (e.g., 9-BBN or disiamylborane) followed by oxidative workup (H₂O₂, NaOH) yields the corresponding aldehyde, 3-(1,3-oxazol-5-yl)propanal.

| Reaction Type | Reagents | Selectivity | Product | Reference |

|---|---|---|---|---|

| Partial Hydrogenation | H₂, Lindlar's Catalyst | Syn-addition | 5-((Z)-prop-1-en-1-yl)-1,3-oxazole | |

| Full Hydrogenation | H₂, Pd/C | - | 5-Propyl-1,3-oxazole | |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 5-(2-Oxopropyl)-1,3-oxazole | |

| Anti-Markovnikov Hydration | 1. 9-BBN or (Sia)₂BH 2. H₂O₂, NaOH | Anti-Markovnikov | 3-(1,3-Oxazol-5-yl)propanal |

The terminal proton of the prop-1-ynyl group is weakly acidic and can be removed by a suitable base, generating a potent acetylide nucleophile. This reactivity is the basis for several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium/copper co-catalyzed reaction is a cornerstone of alkyne chemistry. The terminal alkyne of this compound can be coupled with aryl or vinyl halides (or triflates) to form a new C(sp)-C(sp²) bond. This reaction significantly extends the carbon framework, linking the oxazole motif to other aromatic or vinylic systems [9, 13].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, the prop-1-ynyl group is an ideal substrate for "click chemistry." In the presence of a copper(I) catalyst, it reacts rapidly and selectively with an organic azide (B81097) (R-N₃) to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust and high-yielding, providing a reliable method for conjugating the oxazole-containing molecule to other structures .

Glaser-Hay Coupling: In the presence of a copper catalyst (e.g., CuCl) and an oxidant (e.g., O₂), the terminal alkyne can undergo oxidative homocoupling to form a symmetrical 1,3-diyne. This reaction would dimerize the molecule to produce 1,6-di(1,3-oxazol-5-yl)hexa-2,4-diyne.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl Iodide (Ar-I) | Pd(PPh₃)₄, CuI, Et₃N | 5-(3-Arylprop-1-ynyl)-1,3-oxazole | |

| CuAAC Click Reaction | Organic Azide (R-N₃) | CuSO₄·5H₂O, Sodium Ascorbate | 5-((1-R-1H-1,2,3-triazol-4-yl)methyl)-1,3-oxazole | |

| Glaser-Hay Coupling | Itself (homocoupling) | CuCl, TMEDA, O₂ | Symmetrical 1,3-diyne | |

| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne (Br-C≡C-R) | CuCl, amine base | Unsymmetrical 1,3-diyne |

Cycloaddition Reactions Involving the Terminal Alkyne

The terminal alkyne functionality of this compound serves as a highly reactive and versatile handle for cycloaddition reactions, particularly [3+2] cycloadditions. This reactivity is central to its utility in constructing more complex molecular architectures, most notably 1,2,3-triazole rings, through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity.

In the CuAAC reaction, this compound acts as the alkyne component. The process is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt, such as Copper(II) sulfate (B86663) pentahydrate, and a reducing agent like Sodium ascorbate. The reaction proceeds with various organic azides to exclusively yield the 1,4-disubstituted triazole isomer. The oxazole moiety remains intact throughout the transformation, allowing for its incorporation into the final triazole-containing product.

Research findings have demonstrated the robustness of this transformation with this compound. For instance, its reaction with both aliphatic and aromatic azides, such as Benzyl azide and Phenyl azide, proceeds smoothly in a solvent system like t-BuOH/H₂O at ambient temperature, affording the corresponding 1,4-disubstituted 1-(aryl/alkyl)-4-(oxazol-5-ylmethyl)-1H-1,2,3-triazole products in excellent yields. The high degree of conversion and the clean nature of the reaction underscore its synthetic value.

The table below summarizes representative results from the CuAAC reaction involving this compound.

Cascade and Tandem Reactions Utilizing this compound as a Precursor

The unique structural arrangement of this compound, featuring both an alkyne and an electron-rich oxazole ring in proximity, makes it an ideal substrate for cascade and tandem reactions. These processes, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of atom economy and step efficiency. Research has focused on leveraging transition-metal catalysis, particularly with alkynophilic metals like gold and platinum, to initiate cyclization cascades that construct complex fused heterocyclic systems,.

A prominent example is the gold(I)-catalyzed intramolecular hydroarylation/cyclization reaction. In this transformation, a cationic gold(I) species, typically generated from a precursor such as AuCl(PPh₃) in the presence of a silver salt like AgSbF₆, activates the alkyne moiety towards nucleophilic attack. The electron-rich C4 position of the oxazole ring acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization fashion. This key step forms a new six-membered ring. Subsequent protonolysis and rearrangement lead to the formation of a stable, aromatized furo[3,2-c]pyridine (B1313802) core structure.

The efficiency and outcome of this cascade are highly dependent on the choice of catalyst and reaction conditions. While gold(I) catalysts have proven to be exceptionally effective, other transition metals such as platinum(II) have also been investigated. Studies show that catalysts like Platinum(II) chloride can also promote the cyclization, although sometimes requiring higher temperatures and affording lower yields compared to the gold-catalyzed counterpart. The choice of solvent is also critical, with non-coordinating solvents like Dichloromethane (DCM) or Toluene generally providing the best results by avoiding competitive binding to the catalytic metal center.

The table below details the outcomes of catalyst and condition screening for the intramolecular cyclization of this compound.

Computational and Theoretical Investigations of 5 Prop 1 Ynyl 1,3 Oxazole

Electronic Structure and Molecular Orbital Theory

The electronic properties of 5-prop-1-ynyl-1,3-oxazole are governed by the interplay between the π-rich 1,3-oxazole ring and the appended propynyl (B12738560) group. clockss.org Molecular Orbital (MO) theory is central to understanding this relationship. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical in determining a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitability. A smaller gap generally correlates with higher reactivity.

Table 1: Calculated Electronic Properties of an Analogous Oxazole (B20620) Derivative Data derived from computational studies on similar heterocyclic systems for illustrative purposes.

| Parameter | Description | Estimated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution | 2.25 to 2.75 eV |

Source: Synthesized from data on substituted oxadiazoles (B1248032) and oxazoles. researchgate.netssaa.ru

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions. These methods allow chemists to identify transition states, calculate activation energy barriers, and determine the thermodynamic stability of intermediates and products, thereby elucidating detailed reaction mechanisms. acs.org

For this compound, several reaction types can be computationally investigated:

Cycloaddition Reactions: The propynyl group is a dienophile and can participate in various cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for terminal alkynes. rsc.org Quantum chemical calculations can model the catalytic cycle, determine the regioselectivity (formation of 1,4- vs. 1,5-disubstituted triazoles), and calculate the energy barriers for each step.

Metal-Catalyzed Couplings: The terminal alkyne can undergo Sonogashira cross-coupling reactions. pitt.edu Theoretical studies can clarify the mechanism of the palladium- and copper-catalyzed steps, including oxidative addition, transmetalation, and reductive elimination.

Reactions at the Oxazole Ring: The oxazole ring itself can undergo reactions such as lithiation followed by electrophilic quench. clockss.org DFT calculations can predict the most likely site of deprotonation by analyzing the acidity of the ring protons and the stability of the resulting lithiated intermediate. Studies on the synthesis of substituted oxazoles from propargyl alcohols and amides have demonstrated the power of computational methods in understanding different annulation mechanisms. acs.org

By modeling these potential transformations, computational chemistry can guide synthetic efforts, predict product outcomes, and explain observed reactivity and selectivity. rsc.org

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, the key degree of freedom is the rotation around the C5-C(propynyl) single bond.

Computational methods are used to explore the potential energy surface associated with this rotation. By systematically changing the dihedral angle and calculating the energy at each point, a rotational energy profile can be constructed. This profile reveals the most stable (lowest energy) conformations and the energy barriers that separate them. Studies on other flexible molecules have successfully used DFT to identify the most energetically favorable conformers, which are then compared with experimental data from techniques like 2D-NOESY NMR. researchgate.netmdpi.com

The stability of different conformers is determined by a balance of subtle intramolecular interactions, including:

Steric Hindrance: Repulsive interactions between bulky groups that are brought into close proximity.

Hyperconjugation: Stabilizing interactions involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

Dipole-Dipole Interactions: Electrostatic interactions between polar parts of the molecule.

For this compound, the analysis would likely reveal a preferred orientation of the propynyl group relative to the plane of the oxazole ring that minimizes steric clash while maximizing any potential stabilizing electronic interactions.

Prediction of Spectroscopic Parameters and Data Interpretation

Computational chemistry provides a powerful means of predicting spectroscopic data, which is crucial for the structural elucidation of new compounds. osti.gov Theoretical spectra can be compared with experimental results to confirm a proposed structure or to assign specific signals.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. acs.org The accuracy of these predictions allows for the confident assignment of protons and carbons, even in complex molecules. For this compound, calculations would predict the chemical shifts for the oxazole ring protons (at C2 and C4), the methylene (B1212753) protons, and the acetylenic proton, as well as for all carbon atoms.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a theoretical IR spectrum, where specific peaks can be assigned to the stretching and bending modes of functional groups. Key predicted vibrations for this molecule would include the C≡C stretch of the alkyne, the C-H stretch of the terminal alkyne, and various C=N, C=C, and C-O stretching modes associated with the oxazole ring. ethz.ch

Table 2: Predicted Spectroscopic Data for this compound Values are estimates based on computational studies and known spectroscopic data for analogous functional groups.

| Spectrum | Group / Atom | Predicted Shift / Frequency |

| ¹H NMR | H2 (oxazole) | δ 7.9-8.1 ppm |

| H4 (oxazole) | δ 7.1-7.3 ppm | |

| -CH₂- | δ 3.5-3.7 ppm | |

| ≡C-H | δ 2.5-2.7 ppm | |

| ¹³C NMR | C2 (oxazole) | δ 150-152 ppm |

| C4 (oxazole) | δ 125-127 ppm | |

| C5 (oxazole) | δ 158-160 ppm | |

| -C H₂- | δ 20-25 ppm | |

| -C ≡C-H | δ 80-85 ppm | |

| -C≡C -H | δ 75-80 ppm | |

| IR | ≡C-H stretch | ~3300 cm⁻¹ |

| C≡C stretch | ~2120 cm⁻¹ | |

| C=N / C=C stretch (ring) | 1500-1650 cm⁻¹ |

Source: Synthesized from data in related studies. ethz.chbiointerfaceresearch.com

Applications of 5 Prop 1 Ynyl 1,3 Oxazole in Advanced Chemical Synthesis and Materials Science

Strategic Building Block for Complex Molecular Architectures

The inherent reactivity of the propargyl group and the stable, aromatic nature of the oxazole (B20620) ring make 5-prop-1-ynyl-1,3-oxazole a powerful tool for synthetic chemists. nih.gov This combination allows for the sequential or simultaneous functionalization of the molecule, providing access to a wide array of complex structures.

Precursor for Diverse Heterocyclic Scaffolds

The oxazole ring is a common motif in numerous biologically active compounds. nih.govchemmethod.comd-nb.info The presence of the propargyl group in this compound offers a convenient handle for further cyclization and annulation reactions, leading to the formation of more elaborate heterocyclic systems. For instance, the alkyne can participate in various cycloaddition reactions, such as the Sonogashira coupling, to create larger, fused ring systems. researchgate.net Palladium-catalyzed reactions, in general, are a suitable method for the synthesis of various heterocyclic scaffolds. researchgate.net

One notable application involves the use of related propargylisoxazoles in the synthesis of 2,2′-bipyridine ligands. acs.orgresearchgate.net A copper-free Sonogashira coupling of a propargylisoxazole with a bromonicotinate, followed by an iron(II)/gold(I) relay catalysis, transforms the propargylisoxazole moiety into a pyridine (B92270) fragment, demonstrating the potential for intricate heterocyclic transformations. acs.orgresearchgate.net Furthermore, the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), provides a direct route to oxazole rings and can be employed to generate precursors for more complex bromo-substituted oxazoles. mdpi.com

The versatility of the oxazole ring as a building block is further highlighted by its use in the synthesis of pyrazole-linked oxazoles through palladium-catalyzed Sonogashira coupling followed by in situ cyclization. researchgate.net This approach underscores the utility of having a reactive alkyne tethered to the oxazole core for constructing diverse heterocyclic architectures.

Role in the Synthesis of Analogs of Natural Products

Many natural products, particularly those of marine origin, contain the oxazole moiety as a key structural feature. nih.govlifechemicals.com The synthesis of analogs of these natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This compound and its derivatives serve as valuable intermediates in these synthetic endeavors.

For example, the synthesis of analogs of the antimitotic natural product curacin A has involved the exploration of various heterocyclic replacements for the thiazoline (B8809763) ring. acs.org While direct use of this compound is not explicitly detailed, the strategies employed in modifying such natural products often rely on versatile building blocks that allow for the introduction of different functionalities. The propargyl group of this compound would be an ideal anchor point for such modifications.

The synthesis of oxazole-containing natural products often involves multi-step sequences where the oxazole ring is constructed and then elaborated. pitt.edu The ability to introduce substituents onto the oxazole ring via lithiation-electrophilic addition or to use pre-functionalized building blocks like this compound provides synthetic chemists with powerful strategies for accessing complex natural product analogs. clockss.org For instance, the synthesis of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors involved the construction of the oxazole ring followed by further functionalization, a strategy where a pre-existing propargyl group could offer significant advantages for diversification. nih.gov

Integration into Polymeric and Advanced Material Systems

The unique electronic and structural properties of this compound make it an attractive candidate for incorporation into advanced materials, including functional polymers and conjugated organic materials. The combination of the electron-rich oxazole ring and the rigid, linear alkyne unit can impart desirable optical and electronic properties to the resulting materials.

Monomer in Functional Polymer Synthesis

The terminal alkyne of this compound can readily undergo polymerization reactions, such as those catalyzed by transition metals, to form polymers with the oxazole moiety incorporated into the side chain or the main chain. These polymers can exhibit interesting properties for applications in materials science. While direct polymerization of this compound is not extensively documented in the provided context, the synthesis of polymer-supported 1,3-oxazolium-5-olates for use in combinatorial chemistry highlights the compatibility of the oxazole ring with polymeric systems. nih.gov In this work, immobilized amino acid esters were used to generate polymer-bound munchnones, which are mesoionic 1,3-oxazolium-5-olates, demonstrating a method to attach oxazole-related structures to a polymer backbone. nih.gov

Component in Conjugated Organic Materials

Conjugated organic materials are of great interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The alternating single and multiple bonds in these materials lead to delocalized π-electron systems, which are responsible for their electronic properties. The structure of this compound, with its alkyne and oxazole components, is well-suited for creating extended π-conjugated systems.

Rigid-rod conjugated polymers, such as poly(aryleneethynylene) derivatives, are known for their applications in nonlinear optics. acs.org The ethynyl (B1212043) group of this compound can be incorporated into such polymer backbones through reactions like the Sonogashira coupling. This would introduce the oxazole heterocycle into the conjugated system, potentially tuning the electronic and photophysical properties of the resulting polymer. The oxazole ring can influence factors such as the polymer's band gap, solubility, and solid-state packing.

Ligand Design and Catalysis

The nitrogen atom in the oxazole ring of this compound can act as a coordinating atom for metal centers, making it a valuable component in the design of ligands for catalysis. lifechemicals.com Chiral oxazoline (B21484) ligands, which are structurally related to oxazoles, are well-established in asymmetric catalysis. uevora.pt The synthesis of bidentate ligands that combine a chiral oxazoline with another coordinating group has been shown to be effective in enantioselective palladium-catalyzed reactions.

The propargyl group of this compound provides a versatile handle to attach the oxazole moiety to other coordinating groups, allowing for the creation of novel bidentate or multidentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations. For example, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole and oxazoline rings was found to significantly impact the catalyst's performance. mdpi.com

The synthesis of new 2,2′-bipyridine ligands from 4-propargylisoxazoles further illustrates the potential of using alkyne-functionalized heterocycles in ligand design. acs.org The transformation of the isoxazole (B147169) into a pyridine ring creates a bipyridine scaffold, a privileged ligand in coordination chemistry. A similar strategy could be envisioned for this compound to generate novel oxazole-containing ligand systems.

Advanced Analytical and Spectroscopic Methods for the Characterization of 5 Prop 1 Ynyl 1,3 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 5-prop-1-ynyl-1,3-oxazole and its derivatives. google.comnih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, chemists can piece together the precise connectivity of atoms within a molecule. nih.gov

In the context of this compound, ¹H NMR spectroscopy would provide characteristic signals for the protons on the oxazole (B20620) ring and the propargyl group. For instance, the acetylenic proton of the prop-1-ynyl group would typically appear as a singlet or a narrow triplet in a specific chemical shift range. The methylene (B1212753) protons of the propargyl group would exhibit a characteristic signal, likely a doublet, due to coupling with the acetylenic proton. The protons on the oxazole ring would also have distinct chemical shifts, aiding in their assignment.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the oxazole ring, the propargyl group (including the sp-hybridized carbons of the alkyne), would each resonate at characteristic chemical shifts. For example, in analogous compounds, the carbons of the alkyne group are observed in the range of 77-83 ppm. biointerfaceresearch.com

Table 1: Representative NMR Data for Oxazole and Propargyl Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Acetylenic C-H | ~2.0-3.0 | Can appear as a singlet or a triplet. |

| ¹H | Propargylic CH₂ | ~2.5-4.0 | Coupling with the acetylenic proton results in a doublet or triplet. |

| ¹H | Oxazole Ring Protons | ~7.0-8.5 | Chemical shifts are influenced by substituents on the ring. |

| ¹³C | Alkyne Carbons | ~65-90 | Two distinct signals for the sp-hybridized carbons. |

| ¹³C | Propargylic Carbon | ~20-40 | The position varies with substitution. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. researchgate.netaps.org These two techniques are often complementary.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C≡C triple bond of the alkyne, typically in the region of 2100-2260 cm⁻¹. pitt.edu A sharp band around 3300 cm⁻¹ would indicate the stretching vibration of the terminal acetylenic C-H bond. The C=N and C-O-C stretching vibrations of the oxazole ring would appear in the fingerprint region (below 1600 cm⁻¹), often between 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹, respectively. google.com

Raman spectroscopy would also detect these vibrational modes. nepjol.info The C≡C triple bond stretch is often a strong and sharp signal in the Raman spectrum. capes.gov.br Analysis of the polarization of Raman bands can provide additional information about the symmetry of the vibrational modes. conicet.gov.ar By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed vibrational assignment can be made, further confirming the molecular structure. nepjol.info

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (alkyne) | ≡C-H | ~3300 (sharp, strong) | ~3300 (strong) |

| C≡C Stretch | -C≡C- | ~2100-2260 (weak to medium) | ~2100-2260 (strong, sharp) |

| C=N Stretch | Oxazole Ring | ~1500-1650 | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org In the analysis of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. researchgate.netpitt.edu

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the propargyl group, loss of small neutral molecules like HCN or CO from the oxazole ring, and other rearrangements. aip.orgmiamioh.edu The analysis of these fragment ions helps to confirm the presence of both the oxazole and the prop-1-ynyl moieties within the structure. For derivatives, the fragmentation pattern will be influenced by the nature and position of the substituents.

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Description | Expected Observation |

|---|---|---|

| Molecular Ion (M⁺) | The ion corresponding to the intact molecule. | A peak at the calculated molecular weight of C₆H₅NO. |

| High-Resolution Mass | Precise mass of the molecular ion. | Provides the exact elemental composition. |

X-ray Crystallography for Solid-State Structural Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. acs.org This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netacademie-sciences.fr

The crystal structure would reveal the planarity of the oxazole ring and the geometry of the prop-1-ynyl substituent. researchgate.net Furthermore, it would provide insights into how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding or π-π stacking interactions, which can influence the physical properties of the compound. iucr.org While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail and accuracy for structural confirmation.

Table 4: Illustrative Crystallographic Parameters for an Oxazole Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic academie-sciences.fr |

| Space Group | The specific symmetry elements of the crystal. | P2₁/c academie-sciences.fr |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | a, b, c (Å); α, β, γ (°) academie-sciences.fr |

| Bond Lengths | The distances between bonded atoms. | e.g., C-C, C-N, C-O distances in Ångstroms (Å). |

| Bond Angles | The angles between adjacent bonds. | e.g., C-C-C, C-N-C angles in degrees (°). |

Future Research Directions and Emerging Avenues for 5 Prop 1 Ynyl 1,3 Oxazole Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

While established methods such as the Van Leusen or Cornforth syntheses provide routes to oxazoles, and cross-coupling reactions can introduce the alkynyl group, future research is focused on more direct, sustainable, and efficient strategies. organic-chemistry.orggoogle.com A key area of development is the use of gold catalysis, which has shown promise in the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen atom to form 2,5-disubstituted oxazoles. organic-chemistry.org Another approach involves gold-catalyzed reactions of alkynyl thioethers with nucleophilic nitrenoids, which provides regioselective access to densely substituted oxazoles. scispace.com

Further innovation is expected from:

C-H Activation: Direct C-H alkynylation of the oxazole (B20620) C5-position would be a highly atom-economical route, avoiding the need for pre-functionalized halo-oxazoles common in cross-coupling reactions.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to more abundant and cost-effective metals such as copper for intramolecular cyclizations and cross-coupling reactions is a significant goal for sustainable synthesis. organic-chemistry.org

One-Pot and Tandem Reactions: Designing multi-step sequences that occur in a single reaction vessel streamlines the synthesis of complex oxazoles by minimizing intermediate purification steps, saving time, and reducing solvent waste. organic-chemistry.org A one-pot protocol has already been demonstrated for the synthesis of related triazole-methylene-oxazole derivatives, showcasing the potential of this streamlined approach. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Gold-Catalyzed Annulation | A [2+2+1] cycloaddition of an alkyne, a nitrile, and an oxygen source to construct the oxazole ring. rsc.orgorganic-chemistry.org | High efficiency and broad substrate scope. organic-chemistry.org |

| C-H Activation | Direct functionalization of a C-H bond on the oxazole ring with an alkyne. | High atom economy, avoids pre-functionalization. |

| Earth-Abundant Metal Catalysis | Utilizing metals like copper or nickel in place of palladium for key bond-forming reactions. organic-chemistry.org | Lower cost, increased sustainability. organic-chemistry.org |

| Tandem/One-Pot Reactions | Combining multiple synthetic steps into a single, continuous process without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, faster synthesis. researchgate.net |

Exploration of Undiscovered Reactivity and Transformation Pathways

The 5-prop-1-ynyl-1,3-oxazole structure contains multiple reactive sites, offering a rich field for discovering new chemical transformations. The alkyne moiety is a particularly versatile functional group.

Future research will likely investigate:

Intramolecular Cyclizations: The proximity of the oxazole nitrogen and the alkyne side chain could enable novel intramolecular cyclization reactions, potentially triggered by metal catalysts or thermal conditions, to form fused heterocyclic systems.

Cycloaddition Reactions: The alkyne can participate in various cycloadditions. For instance, the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a well-established method for forming isoxazole (B147169) rings, suggesting that the propynyl-oxazole could serve as a building block for more complex, linked heterocyclic structures. rsc.org

Regioselective Functionalization: Developing catalysts that can selectively target either the oxazole ring or the alkyne is a key challenge. Gold-catalyzed reactions have demonstrated the ability to achieve complementary regioselectivity compared to traditional methods, highlighting the potential for discovering new reactivity patterns. scispace.com The oxazole itself can undergo Diels-Alder reactions, and the specific substituents, like the C5-propynyl group, can influence the reactivity and regioselectivity of these transformations. clockss.org

Synergistic Approaches with Flow Chemistry and Automation

The integration of modern technologies like flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and optimization of oxazole derivatives. durham.ac.uk Flow chemistry, where reactions are performed in continuous streams within microreactors, offers superior control over reaction parameters like temperature and mixing, leading to enhanced safety, reproducibility, and scalability. cinz.nzsci-hub.se

Key applications include:

Enhanced Safety and Scalability: Flow reactors can safely handle highly reactive intermediates and exothermic reactions due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. cinz.nz Scaling up production is achieved simply by running the system for a longer duration. cinz.nz

Automated Synthesis Platforms: Fully automated flow reactors can be used for the rapid, on-demand synthesis of oxazole libraries. durham.ac.uknih.gov These systems allow for flexible screening of reaction parameters and can incorporate columns of solid-supported reagents and scavengers to simplify purification. durham.ac.ukuc.pt This approach accelerates the identification of optimal reaction conditions and facilitates the rapid generation of diverse compound arrays for screening purposes. durham.ac.uk

| Technology | Application to this compound Chemistry | Key Benefits |

| Flow Chemistry | Continuous synthesis of the oxazole core or its subsequent modification. | Improved safety, precise control over reaction conditions, easier scalability, and potential for reduced waste. cinz.nzsci-hub.se |

| Automation | High-throughput screening of catalysts, solvents, and reaction conditions for synthesis and transformations. | Accelerated discovery of new reactions, rapid optimization, and on-demand library synthesis. durham.ac.uknih.gov |

Computational Design and Machine Learning in Reaction Prediction

Computational tools are becoming indispensable for modern chemical research, offering powerful methods to predict molecular properties and guide experimental design.

Computational Design: Quantum chemical methods like Density Functional Theory (DFT) can be used to optimize molecular geometries and understand the electronic properties (e.g., HOMO-LUMO orbitals) of this compound. mdpi.com This insight is critical for predicting chemical reactivity, stability, and the mechanisms of potential reactions. mdpi.com Such computational studies can guide the design of new derivatives with tailored electronic or steric properties.

Machine Learning (ML): ML models are increasingly used to predict the outcomes of chemical reactions, even in data-scarce environments. rsc.org By training on existing reaction datasets, these models can predict the success of a new transformation or identify the optimal conditions. princeton.edu For example, ML models have been developed to predict the antiviral activity of new oxazole derivatives and to forecast the performance of C-N cross-coupling reactions. princeton.edunih.gov This in silico screening approach allows researchers to prioritize the most promising synthetic targets, saving significant time and resources. mdpi.com The synergy between ML predictions and high-throughput experimental validation is a particularly powerful paradigm for accelerating discovery. princeton.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.